![molecular formula C16H14INO3 B303134 4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
4-[(3-Iodoanilino)carbonyl]phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Iodoanilino)carbonyl]phenyl propionate, commonly known as ICPP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. ICPP is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and it has been found to exhibit anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
ICPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a valuable compound for the study of inflammation and pain. ICPP has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
ICPP exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. ICPP specifically inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
ICPP has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro. ICPP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ICPP is a valuable compound for scientific research due to its anti-inflammatory and analgesic properties. Its synthesis has been optimized to produce high yields and purity, making it a valuable tool for the study of inflammation and pain. However, ICPP has some limitations for lab experiments, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on ICPP. One area of interest is the development of novel derivatives of ICPP with improved potency and selectivity for COX-2 inhibition. Another area of interest is the study of ICPP in animal models of cancer, to further explore its potential applications in cancer research. Additionally, the potential use of ICPP in combination with other compounds for the treatment of inflammation and pain should be explored.
Métodos De Síntesis
ICPP can be synthesized by reacting 3-iodoaniline with ibuprofenyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionic anhydride to give ICPP. The synthesis of ICPP has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Propiedades
Nombre del producto |
4-[(3-Iodoanilino)carbonyl]phenyl propionate |
|---|---|
Fórmula molecular |
C16H14INO3 |
Peso molecular |
395.19 g/mol |
Nombre IUPAC |
[4-[(3-iodophenyl)carbamoyl]phenyl] propanoate |
InChI |
InChI=1S/C16H14INO3/c1-2-15(19)21-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(17)10-13/h3-10H,2H2,1H3,(H,18,20) |
Clave InChI |
BHBZMEPSYMEHMH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



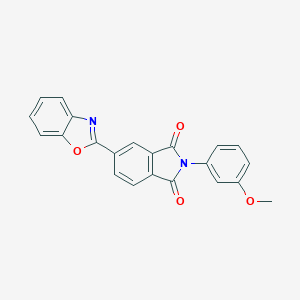
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
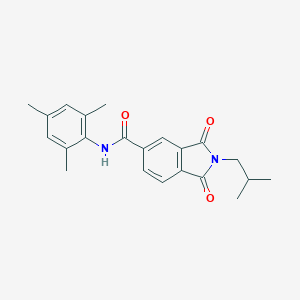
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)
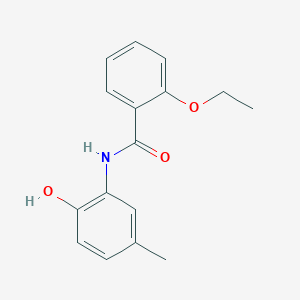
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
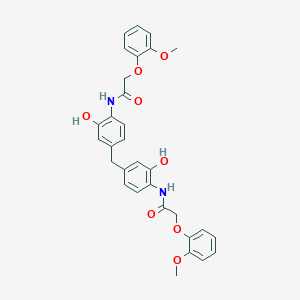
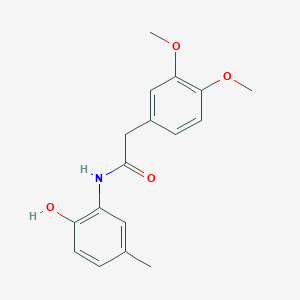
![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)
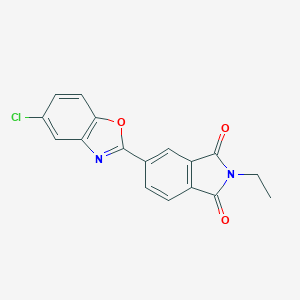
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)